molecular formula C11H16FN B1454435 N-butyl-4-fluoro-3-methylaniline CAS No. 1344249-28-0

N-butyl-4-fluoro-3-methylaniline

Cat. No.: B1454435
CAS No.: 1344249-28-0
M. Wt: 181.25 g/mol
InChI Key: IKMQNBCJWBXWIY-UHFFFAOYSA-N
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Description

N-butyl-4-fluoro-3-methylaniline is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the hydrogen atoms on the nitrogen and benzene ring are substituted with butyl, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-fluoro-3-methylaniline typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).

    Nitration and Reduction: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.

    Substitution: The final step involves the substitution of the hydrogen atoms on the nitrogen with butyl and fluoro groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-fluoro-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluoro and methyl groups direct the incoming electrophile to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of nitro, halogenated, or alkylated derivatives.

Scientific Research Applications

N-butyl-4-fluoro-3-methylaniline has diverse applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: Potential use in the development of new drugs due to its unique chemical properties.

    Material Science: Utilized in the creation of novel materials with specific properties.

    Biological Studies: Employed in studies to understand its effects on biological systems .

Mechanism of Action

The mechanism of action of N-butyl-4-fluoro-3-methylaniline involves its interaction with molecular targets and pathways within biological systems. The fluoro and methyl groups can influence the compound’s binding affinity and specificity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-3-fluoro-4-methylaniline
  • 4-Fluoro-N-methylaniline
  • 4-Fluoro-3-methylaniline

Uniqueness

N-butyl-4-fluoro-3-methylaniline is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the butyl group can enhance its lipophilicity, while the fluoro and methyl groups can affect its electronic properties and steric interactions .

Properties

IUPAC Name

N-butyl-4-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-4-7-13-10-5-6-11(12)9(2)8-10/h5-6,8,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMQNBCJWBXWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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